Spiro[2.5]octan-2-ol
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Overview
Description
Spiro[25]octan-2-ol is an organic compound characterized by a unique spiro structure, where two rings are connected through a single common carbon atom This compound is part of the broader class of spiro compounds, which are known for their distinctive three-dimensional structures and diverse chemical properties The molecular formula of Spiro[2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[2.5]octan-2-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with a suitable cyclohexanone derivative, followed by a series of reactions such as alkylation, reduction, and cyclization to form the spiro structure.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the spiro compound efficiently. The process might also involve purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Spiro[2.5]octan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield spiro[2.5]octan-2-one, while reduction could produce spiro[2.5]octane derivatives.
Scientific Research Applications
Spiro[2.5]octan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex spiro compounds.
Biology: The compound’s unique structure makes it a subject of interest in studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: this compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which Spiro[2.5]octan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, influencing various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes.
Comparison with Similar Compounds
Spiro[2.5]octane: A structurally related compound without the hydroxyl group.
Spiro[3.5]nonane: Another spiro compound with a different ring size.
Spiro[4.5]decane: A larger spiro compound with additional carbon atoms.
Uniqueness: Spiro[2.5]octan-2-ol is unique due to its specific spiro structure combined with a hydroxyl group, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in synthetic chemistry and potential therapeutic applications.
Properties
IUPAC Name |
spiro[2.5]octan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-7-6-8(7)4-2-1-3-5-8/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJLGHJGJYFISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450716 |
Source
|
Record name | Spiro[2.5]octan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90112-48-4 |
Source
|
Record name | Spiro[2.5]octan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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